molecular formula C16H10F6O B1327943 2'-Trifluoromethyl-3-(3,4,5-trifluorophenyl)propiophenone CAS No. 898778-30-8

2'-Trifluoromethyl-3-(3,4,5-trifluorophenyl)propiophenone

Cat. No.: B1327943
CAS No.: 898778-30-8
M. Wt: 332.24 g/mol
InChI Key: CICDJSIKHRDPEB-UHFFFAOYSA-N
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Description

2’-Trifluoromethyl-3-(3,4,5-trifluorophenyl)propiophenone is an organic compound with the molecular formula C16H10F6O It is characterized by the presence of trifluoromethyl and trifluorophenyl groups attached to a propiophenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Trifluoromethyl-3-(3,4,5-trifluorophenyl)propiophenone typically involves the reaction of 3,4,5-trifluorobenzaldehyde with 2-trifluoromethylphenylacetic acid under acidic conditions. The reaction proceeds through a Friedel-Crafts acylation mechanism, where the trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, facilitating the acylation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as aluminum chloride or boron trifluoride can further enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

2’-Trifluoromethyl-3-(3,4,5-trifluorophenyl)propiophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols.

    Substitution: The trifluoromethyl and trifluorophenyl groups can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or ethanol.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2’-Trifluoromethyl-3-(3,4,5-trifluorophenyl)propiophenone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its fluorinated groups, which can be detected using nuclear magnetic resonance (NMR) spectroscopy.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2’-Trifluoromethyl-3-(3,4,5-trifluorophenyl)propiophenone involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(Trifluoromethyl)propiophenone: Similar structure but lacks the additional trifluorophenyl group.

    2-Bromo-1-(4-methylphenyl)-1-propanone: Contains a bromine atom instead of trifluoromethyl groups.

    3,5-Dichloro-4-fluorotrifluoromethylbenzene: Contains chlorine and fluorine atoms instead of trifluoromethyl groups.

Uniqueness

2’-Trifluoromethyl-3-(3,4,5-trifluorophenyl)propiophenone is unique due to the presence of multiple trifluoromethyl and trifluorophenyl groups, which impart distinct chemical properties such as increased stability, lipophilicity, and reactivity. These features make it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

1-[2-(trifluoromethyl)phenyl]-3-(3,4,5-trifluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F6O/c17-12-7-9(8-13(18)15(12)19)5-6-14(23)10-3-1-2-4-11(10)16(20,21)22/h1-4,7-8H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CICDJSIKHRDPEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CCC2=CC(=C(C(=C2)F)F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10645022
Record name 1-[2-(Trifluoromethyl)phenyl]-3-(3,4,5-trifluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898778-30-8
Record name 1-[2-(Trifluoromethyl)phenyl]-3-(3,4,5-trifluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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